Win 55212-2

Overview

Description

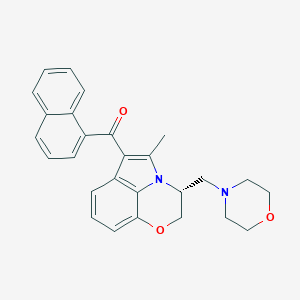

WIN 55212-2, also known as ®-(+)-WIN 55212, is a synthetic cannabinoid receptor agonist. It is a member of the aminoalkylindole class of compounds and is known for its high affinity for cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic effects, including its analgesic and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WIN 55212-2 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

WIN 55212-2 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: Substitution reactions, particularly at the indole or naphthoyl moieties, can produce a range of analogs with varying affinities for cannabinoid receptors

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically analogs of this compound with modified pharmacological profiles. These analogs are valuable for studying structure-activity relationships and developing new therapeutic agents .

Scientific Research Applications

WIN 55212-2 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound for studying cannabinoid receptor interactions and developing new synthetic cannabinoids.

Biology: this compound is employed in research on the endocannabinoid system, including its role in pain modulation, appetite regulation, and neuroprotection.

Medicine: The compound is investigated for its potential therapeutic effects in conditions such as chronic pain, inflammation, and neurodegenerative diseases.

Industry: This compound is used in the development of new pharmaceuticals and as a tool for studying cannabinoid receptor pharmacology .

Mechanism of Action

WIN 55212-2 exerts its effects by binding to and activating cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels. These molecular targets and pathways are involved in the compound’s analgesic, anti-inflammatory, and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

- WIN 48,098 (Pravadoline)

- WIN 54,461 (6-Bromopravadoline)

- WIN 55,225 (JWH-200)

- WIN 56,098

Uniqueness

WIN 55212-2 is unique among these compounds due to its high affinity and selectivity for both CB1 and CB2 receptors. It also exhibits a dual modulatory function, selectively blocking G protein-coupled inward rectifier potassium channels (GIRK1/2), a feature not described for other typical cannabinoids .

Biological Activity

WIN 55212-2, a synthetic cannabinoid, is recognized for its potent agonistic effects on cannabinoid receptors, particularly CB1 and CB2. Its biological activity extends beyond traditional cannabinoid effects, influencing various physiological processes and cellular mechanisms. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including its impact on inflammation, neuroprotection, cancer cell viability, and gastrointestinal functions.

This compound operates primarily through the activation of cannabinoid receptors, which are part of the endocannabinoid system. However, it also exhibits unique properties that influence other cellular pathways:

- CB1 and CB2 Agonism : this compound acts as a full agonist at both CB1 and CB2 receptors, leading to various downstream effects including modulation of neurotransmitter release and immune response suppression .

- Golgi Apparatus Disruption : Research indicates that WIN can disrupt the Golgi apparatus in both neuronal and non-neuronal cells. This effect occurs at nanomolar concentrations and is independent of CB1 signaling, suggesting alternative pathways are involved in its action .

- Inhibition of Inflammatory Responses : WIN has been shown to reduce inflammatory markers and enhance cell viability in astrocytes exposed to amyloid beta peptides, indicating potential neuroprotective effects relevant to neurodegenerative diseases .

Effects on Inflammation and Neuroprotection

This compound has demonstrated significant anti-inflammatory properties:

- Astrocytic Response : In cultured astrocytes, WIN pretreatment prevented Aβ1-42-induced decreases in cell viability and inflammatory mediator levels (e.g., TNF-α and IL-1β) while enhancing antioxidant enzyme expression (Cu/Zn SOD) .

- Neuroprotection : Studies suggest that WIN may protect against neuronal death by modulating oxidative stress and inflammatory responses in models of Alzheimer's disease .

Impact on Cancer Cell Viability

This compound has been explored for its potential therapeutic effects in cancer treatment:

- Induction of Apoptosis : In various cancer cell lines, including prostate cancer cells (LNCaP), WIN treatment has resulted in increased cell death associated with apoptosis. The mechanism involves DNA fragmentation and activation of caspases .

- Dose-Dependent Effects : The cytotoxicity of WIN is dose-dependent; higher concentrations (e.g., 20 µM) lead to significantly greater reductions in cell viability compared to lower doses .

Gastrointestinal Effects

This compound also influences gastrointestinal physiology:

- Gastric Acid Secretion : In studies involving rat models, WIN reduced pentagastrin-induced gastric acid secretion through CB1 receptor activation. This effect was not observed with histamine-induced secretion, indicating a selective action .

Summary Table of Biological Activities

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study examined the effects of this compound on cultured astrocytes exposed to amyloid beta peptides. Results showed that WIN significantly improved cell viability and reduced inflammatory markers compared to untreated controls.

Case Study 2: Cancer Cell Viability

In a controlled experiment with LNCaP prostate cancer cells, treatment with WIN at concentrations of 10 µM and 20 µM led to a marked increase in apoptosis indicators, demonstrating its potential as an anti-cancer agent.

Properties

IUPAC Name |

[(11R)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVHOQAKMCMIIM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C3N1[C@@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894849 | |

| Record name | WIN 55,212-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131543-22-1 | |

| Record name | Win 55212-2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131543-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Win 55212-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131543221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIN 55212-2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WIN 55,212-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIN-55212-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H31GI9502 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.